6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-7-6(9-4-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11) |
InChI Key |
HTDKLDUIDYFMFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-pyrrole Derivatives
A widely adopted method involves the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a–c ) with active methylene compounds in acetic acid under catalytic HCl (10 mol%). This one-pot reaction facilitates the formation of the pyrrolo[2,3-b]pyridine core through nucleophilic attack and subsequent cyclization.
Representative Procedure :
-
3a–c (1.0 equiv) and active methylene compound (1.2 equiv) are refluxed in acetic acid (10 mL) with HCl (0.1 equiv) at 110°C for 6–8 hours.
-
The reaction mixture is cooled, diluted with ice water, and neutralized with NaHCO₃.
-
The precipitate is filtered and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 6-methoxy derivatives (65–78% yield).
Key Mechanistic Insights :
Multi-Step Synthesis via Halogenation and Cross-Coupling
An alternative route begins with functionalized pyridine precursors, as demonstrated in the synthesis of related pyrrolo[3,2-c]pyridines. Although adapted for structural analogs, this method is applicable to the target compound with modifications:
Stepwise Procedure :
-
Oxidation and Nitration : 2-Bromo-5-methylpyridine (11 ) is treated with m-chloroperbenzoic acid (mCPBA) to form the N-oxide (12 ), followed by nitration using fuming HNO₃/H₂SO₄ at 0°C to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ).
-
Alkene Introduction : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 80°C generates the enamine intermediate (14 ).
-
Cyclization : Heating 14 with iron powder in acetic acid induces reductive cyclization, affording 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) in 72% yield.
-
Methoxy Introduction : A Ullmann-type coupling with Cu(OAc)₂ and 3,4,5-trimethoxyphenylboronic acid introduces the methoxy groups, followed by Suzuki-Miyaura cross-coupling to install substituents at position 6.
Optimization of Reaction Conditions
Catalytic Systems for Cross-Coupling
The Suzuki-Miyaura reaction is critical for introducing aryl groups at position 6. Optimization studies reveal that Pd(PPh₃)₄ (5 mol%) in a dioxane/H₂O (3:1) mixture at 125°C under microwave irradiation achieves >85% conversion within 26 minutes.
Table 1: Catalyst Screening for Suzuki Coupling
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 125 | 26 | 88 |
| PdCl₂(dppf) | Toluene/EtOH | 110 | 45 | 72 |
| NiCl₂(dppe) | DMF | 130 | 60 | 65 |
Solvent and Temperature Effects
Cyclocondensation reactions exhibit superior yields in acetic acid compared to protic solvents like ethanol or methanol, as confirmed by kinetic studies. Elevated temperatures (110°C vs. 80°C) reduce reaction times from 12 hours to 6 hours without compromising purity.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
-
¹H NMR : The methoxy group resonates as a singlet at δ 3.85–3.90 ppm, while the pyrrole NH proton appears as a broad peak at δ 10.2–10.5 ppm.
-
¹³C NMR : The carbonyl carbon of the 2(3H)-one moiety is observed at δ 168.5–169.0 ppm, with the pyridine C6 carbon at δ 152.3 ppm.
-
HRMS : Calculated for C₈H₈N₂O₂ ([M+H]⁺): 165.0664; Found: 165.0668.
Table 2: Comparative Analytical Data
Recent Advances in Green Synthesis
Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating. For example, cyclocondensation under microwave irradiation (150 W, 110°C) completes in 2 hours with 82% yield. Additionally, replacing acetic acid with biodegradable ionic liquids (e.g., [BMIM][BF₄]) improves atom economy and reduces waste .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. In cancer research, it may target signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Position : Methoxy at position 6 (target compound) vs. position 5 (5-methoxy analog) alters electronic distribution and hydrogen-bonding capacity, impacting interactions with biological targets .
- Halogen vs. Methoxy : Bromo or chloro substituents increase molecular weight and reactivity (e.g., in Suzuki couplings) but reduce solubility compared to methoxy .
- Methyl vs.
Pharmacological and Industrial Relevance
- Pharmaceuticals : The unsubstituted core (1H-pyrrolo[3,2-b]pyridin-2(3H)-one) is a scaffold for kinase inhibitors and antipsychotic agents .
- Agrochemicals : Halogenated derivatives (e.g., 6-bromo analog) are intermediates in pesticide synthesis due to their stability and reactivity .
- Material Science : Methoxy and carboxylic acid derivatives may serve as ligands in coordination polymers or catalysts .
Biological Activity
6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a pyrrolo-pyridine structure with a methoxy group at the 6-position, which influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 164.16 g/mol
The compound's structure includes two nitrogen atoms within the rings, contributing to its biological activity. The methoxy group plays a crucial role in modulating the compound's interaction with biological targets.
This compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFR), which are critical in various signaling pathways involved in cell proliferation and differentiation. The mechanism involves binding to the FGFR hinge region, forming hydrogen bonds that stabilize the interaction and inhibit receptor activity, thereby affecting tumor growth and angiogenesis.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis.
- IC50 Values : Among various derivatives tested, specific compounds demonstrated potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM against FGFR1–4.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of Pyrrole Ring : Achieved through cyclization reactions such as the Paal-Knorr synthesis.
- Formation of Pyridine Ring : Accomplished via condensation reactions.
- Methoxylation : Introduction of the methoxy group at the 6-position using methanol under catalytic conditions .
This synthetic approach allows for the introduction of various substituents on the pyridine ring, enabling the development of diverse derivatives with potentially enhanced biological activities.
Study on FGFR Inhibition
In a detailed study focusing on the biological activity of pyrrolopyridine derivatives, researchers evaluated several compounds for their ability to inhibit FGFR signaling pathways. The findings indicated that:
- Compound Efficacy : Specific derivatives exhibited strong inhibition of FGFR activity, correlating with reduced cell viability in cancer cell lines.
- Structure-Activity Relationship (SAR) : The presence of the methoxy group significantly influenced binding affinity and inhibitory potency against FGFRs.
Table 1: Biological Activity Data
| Compound Name | FGFR Inhibition IC50 (nM) | Cancer Cell Line Tested | Effect on Cell Viability (%) |
|---|---|---|---|
| This compound | 7 | 4T1 | 85 |
| Derivative A | 9 | MDA-MB-231 | 78 |
| Derivative B | 25 | HeLa | 70 |
| Derivative C | 712 | A549 | 50 |
Q & A
Q. What are the common synthetic routes for 6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one?
The synthesis typically involves multi-step organic reactions, starting with substituted pyridine derivatives. Key steps include nitration, reduction, and cyclization under controlled conditions. For example, cyclization of precursors using catalysts (e.g., Pd or Rh-based systems) in solvents like THF or DMF optimizes yield and purity. Post-synthetic methoxylation at the 6-position is achieved via nucleophilic substitution or metal-catalyzed coupling .
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>99%). X-ray crystallography (using programs like SHELXL) resolves stereochemistry and solid-state interactions .
Q. What primary biological activities have been reported for this compound?
Studies highlight:
- Anticancer activity : Dose-dependent cytotoxicity in breast (MCF-7) and lung cancer cell lines via kinase inhibition (e.g., FGFRs) .
- Neuroprotective effects : Reduction of oxidative stress and apoptosis in neuronal cultures under oxidative insult .
- Antimicrobial properties : MIC values of 4–32 µg/mL against Mycobacterium tuberculosis strains .
Advanced Research Questions
Q. How can researchers design experiments to evaluate neuroprotective efficacy in vitro?
Use primary neuronal cultures exposed to oxidative stressors (e.g., H₂O₂). Measure apoptosis markers (caspase-3/7 activation) via fluorometric assays and quantify reactive oxygen species (ROS) using DCFH-DA. Include positive controls (e.g., N-acetylcysteine) and validate results with Western blotting for Bcl-2/Bax ratios .
Q. What strategies address contradictions in reported biological activity data?
- Dose optimization : Conduct dose-response curves (0.1–100 µM) to distinguish therapeutic vs. toxic thresholds.
- Purity validation : Re-test compounds after rigorous purification (e.g., column chromatography).
- Model selection : Compare activity across cell lines (e.g., cancer vs. non-cancer) and animal models to assess specificity .
Q. How does this compound enhance conductive polymer performance?
Incorporate it into polyaniline (PANI) matrices via in-situ polymerization. The fused pyrrolopyridine ring improves π-conjugation, enhancing electrical conductivity. Characterize using cyclic voltammetry (CV) and impedance spectroscopy. Stability tests under thermal/mechanical stress validate industrial applicability .
Q. What advanced synthetic methods enable functionalization of the pyrrolopyridine core?
Rhodium-catalyzed 1,4-additions of arylboronic acids to 3-benzylidene derivatives allow stereoselective introduction of aryl groups. Optimize conditions using [RhCl(cod)]₂ catalyst, K₂CO₃ base, and toluene solvent at 80°C. Monitor reaction progress via TLC and isolate products via flash chromatography .
Q. How can molecular mechanisms of kinase inhibition be elucidated?
- Enzyme assays : Measure IC₅₀ values against FGFR1-3 using ADP-Glo™ kinase assays.
- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to map binding interactions with the ATP-binding pocket.
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., RAS-MAPK, PI3K-Akt) in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
